N-(4-Methoxyphenyl)-2-methylalanine
CAS No.: 103856-06-0
Cat. No.: VC2069733
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103856-06-0 |
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Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 2-(4-methoxyanilino)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14) |
Standard InChI Key | WCPRVWFUKWZJIK-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)NC1=CC=C(C=C1)OC |
Canonical SMILES | CC(C)(C(=O)O)NC1=CC=C(C=C1)OC |
Introduction
Structure and Chemical Properties
Structural Characteristics
N-(4-Methoxyphenyl)-2-methylalanine belongs to the family of N-substituted amino acids, specifically containing a 4-methoxyphenyl group attached to the nitrogen atom of 2-methylalanine. The compound features an aromatic ring with a methoxy group in the para position, connected to the nitrogen of the amino acid. This structural arrangement creates a molecule with distinctive spatial and electronic properties.
Physical and Chemical Properties
The physical properties of N-(4-Methoxyphenyl)-2-methylalanine can be inferred from structurally similar compounds. Based on its chemical structure, the compound would exhibit:
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Moderate water solubility due to the carboxylic acid group
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Enhanced lipophilicity from the methoxyphenyl moiety
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Amphoteric behavior characteristic of amino acids
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Potential for hydrogen bonding through multiple functional groups
The presence of the methoxy substituent in the para position of the phenyl ring likely increases membrane permeability compared to unsubstituted analogs, a property that has been observed in other N-alkylated amino acids used in peptide chemistry .
Spectroscopic Characteristics
Table 1: Expected Spectroscopic Properties of N-(4-Methoxyphenyl)-2-methylalanine
Spectroscopic Method | Expected Characteristic Features |
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IR Spectroscopy | Carboxylic acid O-H stretch (3300-2500 cm⁻¹) |
Carbonyl C=O stretch (1700-1725 cm⁻¹) | |
Aromatic C=C stretches (1600-1400 cm⁻¹) | |
C-O-C asymmetric stretch (1260-1200 cm⁻¹) | |
¹H NMR | Methoxy protons (3.7-3.8 ppm) |
Aromatic protons (6.8-7.2 ppm) | |
Methyl protons (1.0-1.5 ppm) | |
Carboxylic acid proton (10-13 ppm) | |
Mass Spectrometry | Molecular ion peak corresponding to molecular weight |
Fragment peaks for 4-methoxyphenyl moiety |
Synthesis Methods
N-Alkylation Approaches
The synthesis of N-(4-Methoxyphenyl)-2-methylalanine would likely follow established methods for preparing N-substituted amino acids. One potential approach involves the direct N-alkylation of 2-methylalanine with a suitable 4-methoxyphenyl derivative.
Drawing from the literature on N-alkyl amino acid synthesis, the preparation would typically involve several key steps. The amino group of 2-methylalanine could be reacted with a 4-methoxyphenyl halide or similar activated derivative under basic conditions . As discussed in the literature, N-alkylation of amino acids generally requires protection of the carboxylic acid group prior to the alkylation step, followed by deprotection to yield the final product.
Alternative Synthetic Routes
An alternative approach would involve reductive amination, wherein 2-methylalanine reacts with 4-methoxybenzaldehyde in the presence of a reducing agent. This method has been employed for the synthesis of various N-alkylated amino acids and could potentially be adapted for N-(4-Methoxyphenyl)-2-methylalanine synthesis.
Effenberger et al. demonstrated a synthesis route for N-alkyl amino acids using triflates in SN2 displacements, which could be modified for the preparation of our target compound . Additionally, strategies involving the use of silver oxide and methyl iodide, as described in the literature for other N-alkylated amino acids, might be applicable with appropriate modifications for the 4-methoxyphenyl group incorporation .
Chemical Reactivity
General Reactivity Patterns
N-(4-Methoxyphenyl)-2-methylalanine exhibits reactivity patterns characteristic of both amino acids and aromatic ethers. The compound contains multiple reactive sites:
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The carboxylic acid group can participate in esterification, amidation, and reduction reactions
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The nitrogen atom, being secondary due to the attached 4-methoxyphenyl group, has reduced nucleophilicity compared to primary amines
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The methoxy group on the aromatic ring can undergo O-demethylation under specific conditions
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The aromatic ring can participate in typical electrophilic aromatic substitution reactions, directed by the methoxy substituent
Comparison with Related Compounds
The chemical behavior of N-(4-Methoxyphenyl)-2-methylalanine can be compared to related structures like 1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol, which shares the 4-methoxyphenyl group but differs in its functional group arrangement . While both compounds contain a para-methoxyphenyl moiety, the amino acid functionality in N-(4-Methoxyphenyl)-2-methylalanine significantly alters its acid-base properties and reactivity toward peptide formation.
Biological Properties and Applications
Peptide Chemistry Applications
N-Alkylated amino acids, including those with aromatic substituents like 4-methoxyphenyl, have significant applications in peptide chemistry and drug development:
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They can induce conformational constraints in peptides
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They often increase peptide lipophilicity, enhancing membrane permeability
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They can prevent hydrogen bonding, affecting the secondary structure of peptides
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They provide resistance to proteolytic degradation
As described in the literature, "N-Methylation increases lipophilicity, which has the effect of increasing solubility in nonaqueous solvents and improving membrane permeability. On balance this makes peptides more bioavailable and makes them better therapeutic candidates." These principles likely extend to N-(4-Methoxyphenyl)-2-methylalanine, potentially making it valuable in medicinal chemistry applications.
Analytical Methods for Identification and Quantification
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the method of choice for analyzing N-(4-Methoxyphenyl)-2-methylalanine, especially when coupled with mass spectrometry (LC-MS). Reversed-phase HPLC with UV detection at wavelengths specific to the aromatic system (approximately 254-280 nm) would provide effective separation and quantification.
Spectroscopic Identification
The compound could be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:
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Aromatic protons of the 4-methoxyphenyl group
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Methoxy protons
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Methyl groups of the 2-methylalanine portion
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Carbon signals corresponding to carbonyl, aromatic, and aliphatic carbons
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Infrared (IR) spectroscopy would show distinctive bands for:
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Carboxylic acid carbonyl stretching
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N-H stretching (if present)
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C-O-C stretching of the methoxy group
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Aromatic C=C stretching
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Structure-Activity Relationships
Effect of N-Substitution on Amino Acid Properties
Compound | Structural Features | Anticipated Properties | Potential Applications |
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N-(4-Methoxyphenyl)-2-methylalanine | 4-Methoxyphenyl at N, gem-dimethyl at Cα | Enhanced lipophilicity, Conformational rigidity | Peptide modifications, GABA transporter studies |
N-Methyl amino acids | Methyl at N, various side chains | Increased lipophilicity, Loss of H-bonding | Peptide therapeutics, Improved bioavailability |
N-Benzyl amino acids | Benzyl at N, various side chains | High lipophilicity, Steric bulk | Enzyme inhibitors, Peptidomimetics |
The 4-methoxyphenyl substituent in our compound likely confers properties intermediate between those of N-methyl and N-benzyl derivatives, with the added electron-donating effect of the methoxy group potentially influencing biological activity and chemical reactivity.
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